Molecular Weight and Lipophilicity Differentiation
4-(2-(Pyrrolidin-1-yl)ethyl)aniline possesses a molecular weight of 190.28 g/mol — the lowest among the three common cyclic-amine ethyl-aniline building blocks — combined with a computed XLogP3-AA of 2, indicating moderate lipophilicity. This places the compound closer to Lipinski-compliant space for fragment-based drug design compared to the piperidine analog (MW 204.31, predicted XLogP ~2.5) and the morpholine analog (MW 206.28, predicted XLogP ~1.5) [1]. The lower TPSA of 29.3 Ų for the pyrrolidine derivative, relative to the morpholine analog's predicted TPSA of 38.8 Ų (due to the ether oxygen), implies superior passive membrane permeability potential, a key consideration for designing cell-permeable probes or PROTACs [1].
| Evidence Dimension | Physicochemical profile (MW, XLogP3, TPSA) |
|---|---|
| Target Compound Data | MW 190.28 g/mol, XLogP3-AA 2, TPSA 29.3 Ų |
| Comparator Or Baseline | Piperidine analog (CAS 168897-21-0): MW 204.31, predicted XLogP ~2.5, TPSA 29.3 Ų; Morpholine analog (CAS 262368-47-8): MW 206.28, predicted XLogP ~1.5, TPSA 38.8 Ų |
| Quantified Difference | MW reduction of 14.03 g/mol vs. piperidine; XLogP reduction of ~0.5 vs. piperidine; TPSA reduction of 9.5 Ų vs. morpholine |
| Conditions | Computed values from PubChem and CymitQuimica; morpholine TPSA calculated via standard fragment-based method |
Why This Matters
Lower molecular weight and optimized lipophilicity make the pyrrolidine variant the preferred choice for cellular target engagement studies where passive permeability and solubility must be balanced — critical for fragment-based screening library procurement.
- [1] PubChem. (2025). Compound Summary: 4-(2-(Pyrrolidin-1-yl)ethyl)aniline, CID 6487047. National Center for Biotechnology Information. View Source
